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Compound of Interest

Compound Name: Methyl 3-Morpholinobenzoate

Cat. No.: B137825

An In-Depth Spectroscopic Guide to Methyl 3-Morpholinobenzoate

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-
Morpholinobenzoate, a compound of interest in drug development and organic synthesis.
This document is intended for researchers, scientists, and professionals in the pharmaceutical
and chemical industries who require a thorough understanding of the structural characterization
of this molecule. The guide synthesizes available experimental data with theoretical predictions
to offer a complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to Methyl 3-Morpholinobenzoate

Methyl 3-Morpholinobenzoate is a disubstituted benzene derivative featuring a methyl ester
and a morpholine group at the meta position. The morpholine moiety is a common scaffold in
medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.[1]
[2] Accurate and comprehensive spectroscopic characterization is paramount for confirming the
identity, purity, and structure of this compound in any research or development setting. This
guide delves into the expected and observed spectroscopic signatures of Methyl 3-
Morpholinobenzoate, providing a foundational reference for its analysis.

Molecular Structure

The structural integrity of Methyl 3-Morpholinobenzoate is the basis for the interpretation of
all its spectroscopic data. The molecule consists of a central benzene ring, a methyl ester
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group (-COOCH:Ss), and a morpholino group (-N(CH2CH2)20).

Caption: Molecular Structure of Methyl 3-Morpholinobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of a molecule. For Methyl 3-Morpholinobenzoate, both *H and 3C NMR are
essential for structural confirmation.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule. The spectrum of Methyl 3-Morpholinobenzoate is expected to show
distinct signals for the aromatic protons, the morpholine protons, and the methyl ester protons.

Experimental Protocol: The *H NMR spectrum was recorded on a 400 MHz spectrometer using
Chloroform-d (CDCIs) as the solvent.[3] Chemical shifts (&) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).

Data Summary:

Chemical Shift (8) / Lo Coupling Constant .
Multiplicity Assignment
ppm (J) /I Hz
7.58 m - Aromatic H
7.54 d 7.6 Aromatic H
7.33 t 7.9 Aromatic H
7.11-7.08 m - Aromatic H
~3.90 s - -OCHs
~3.87 t ~4.8 -O-CH3z- (Morpholine)
~3.20 t ~4.8 -N-CH2- (Morpholine)
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Note: The chemical shifts for the methyl and morpholine protons are estimated based on
standard values as they were not explicitly provided in the cited source.

Interpretation of the *H NMR Spectrum:

» Aromatic Region (7.0-8.0 ppm): The signals in this region are characteristic of the protons on
the benzene ring. The observed multiplets and coupling constants are consistent with a 1,3-
disubstituted pattern.[3] The downfield shifts of the protons at 7.58 and 7.54 ppm can be
attributed to the deshielding effect of the adjacent electron-withdrawing methyl ester group.

o Methyl Ester Protons (~3.90 ppm): A singlet peak is expected for the three equivalent
protons of the methyl group of the ester functionality. Its chemical shift is in the typical range
for methyl esters.

e Morpholine Protons (~3.87 and ~3.20 ppm): The morpholine ring contains two sets of
chemically non-equivalent methylene protons. The protons on the carbons adjacent to the
oxygen atom (-O-CHz-) are expected to be deshielded and appear at a lower field (~3.87
ppm) compared to the protons on the carbons adjacent to the nitrogen atom (-N-CH:- at
~3.20 ppm). Both signals are expected to be triplets due to coupling with the adjacent CH2

group.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the different carbon environments in the
molecule. Due to the lack of experimental data in the searched literature, the following
chemical shifts are predicted based on computational models and data from analogous
compounds such as methyl 3-nitrobenzoate and methyl 3-methylbenzoate.[4][5][6]

Predicted 3C NMR Data:
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Predicted Chemical Shift (8) / ppm Assighment

~167 C=0 (Ester)

~151 Aromatic C-N

~131 Aromatic C-COOCHS3
~129 Aromatic C-H

~122 Aromatic C-H

~118 Aromatic C-H

~117 Aromatic C-H

~67 -O-CH3z- (Morpholine)
~52 -OCHs

~49 -N-CHz- (Morpholine)

Interpretation of the Predicted 3C NMR Spectrum:

o Carbonyl Carbon (~167 ppm): The carbon of the ester carbonyl group is expected to have
the most downfield chemical shift due to the strong deshielding effect of the two adjacent
oxygen atoms.

e Aromatic Carbons (117-151 ppm): Six distinct signals are predicted for the six carbons of the
benzene ring. The carbon attached to the nitrogen of the morpholine group is predicted to be
the most deshielded among the ring carbons. The carbon attached to the ester group is also
expected to be significantly downfield. The remaining four signals correspond to the aromatic
C-H carbons.

e Morpholine and Methyl Carbons (49-67 ppm): The carbon atoms of the morpholine ring
adjacent to the oxygen atom are expected to be more deshielded (~67 ppm) than those
adjacent to the nitrogen atom (~49 ppm). The methyl carbon of the ester group is predicted
to have a chemical shift of around 52 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. While an experimental spectrum for Methyl 3-

Morpholinobenzoate was not found, a predicted spectrum can be constructed based on the

characteristic absorption frequencies of its functional groups.[7][8][9][10][11]

Predicted IR Absorption Bands:

Wavenumber (cm—?) Intensity Assignment
3100-3000 Medium-Weak Aromatic C-H Stretch

) Aliphatic C-H Stretch
2950-2800 Medium _

(Morpholine & -OCHs)
~1720 Strong C=0 Stretch (Aromatic Ester)
~1600, ~1480 Medium-Weak C=C Stretch (Aromatic Ring)

Asymmetric C-O-C Stretch
~1250 Strong

(Ester)
~1120 Strong C-N Stretch (Tertiary Amine)

Symmetric C-O-C Stretch
~1100 Strong

(Ether in Morpholine)

Interpretation of the Predicted IR Spectrum:

e C=0 Stretch: A strong absorption band around 1720 cm~! is the most characteristic signal

and is indicative of the carbonyl group of the aromatic ester.

e C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm~1, while

the aliphatic C-H stretches of the morpholine and methyl groups should appear just below

3000 cm™1,

o Aromatic C=C Stretches: Bands of medium to weak intensity around 1600 and 1480 cm~1

are characteristic of the carbon-carbon double bond stretching within the benzene ring.

e C-O and C-N Stretches: The fingerprint region (below 1500 cm~1) will contain several strong

bands corresponding to the C-O stretching of the ester and the ether functionality within the

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/product/b137825?utm_src=pdf-body
https://www.benchchem.com/product/b137825?utm_src=pdf-body
https://bpb-us-w2.wpmucdn.com/about.illinoisstate.edu/dist/3/187/files/2019/10/IR-Reference-Guide.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iii-secondary-and-tertiary-amines
https://www.quora.com/How-can-we-differentiate-primary-secondary-and-tertiary-amines-using-IR-spectroscopy
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

morpholine ring, as well as the C-N stretching of the tertiary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Methyl 3-Morpholinobenzoate (Molecular Formula: C12H1sNO3), the
molecular weight is 221.26 g/mol .

Predicted Mass Spectrum Data:
e Molecular lon (M*): m/z = 221
Proposed Fragmentation Pathway:

In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation.[12]
[13][14] The most likely fragmentation pathways for Methyl 3-Morpholinobenzoate would
involve the loss of the methoxy group from the ester, or cleavage of the morpholine ring.

[C11H12NO2]* -CO [C7H4O]*
- OCHs m/z =190 m/z = 134

[CseHsNO3]*
m/z = 166

[C12H1sNO3]*
m/z = 221
(Molecular Ion)

Click to download full resolution via product page
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Interpretation of the Proposed Fragmentation:

» Loss of a Methoxy Radical (--OCHs): A common fragmentation for methyl esters is the loss of
the methoxy radical, which would result in a fragment with an m/z of 190.

» Cleavage of the Morpholine Ring: Alpha-cleavage next to the nitrogen atom of the
morpholine ring could lead to the loss of a CaH7 fragment, resulting in an ion at m/z 166.
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o Further Fragmentation: The fragment at m/z 190 could further lose a molecule of carbon
monoxide (CO) to give a fragment at m/z 134.

Conclusion

This technical guide provides a detailed spectroscopic profile of Methyl 3-

Morpholinobenzoate by integrating available experimental data with well-established

theoretical principles. The presented NMR, IR, and MS data and their interpretations offer a

robust framework for the identification and structural elucidation of this compound. While
experimental data for 13C NMR, IR, and MS would provide ultimate confirmation, the predictive
analysis herein serves as a reliable reference for researchers and scientists working with this

molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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